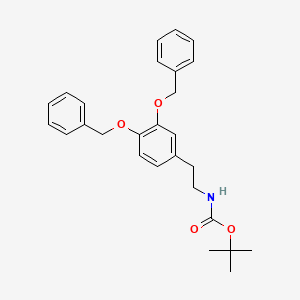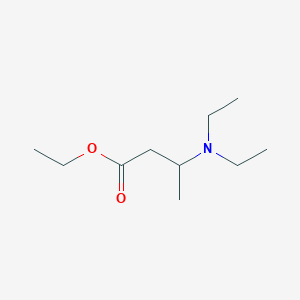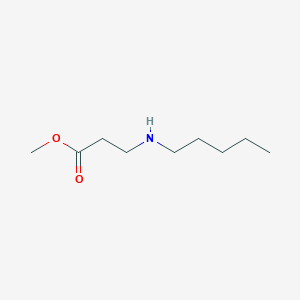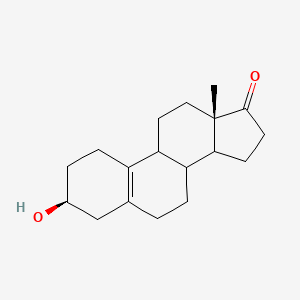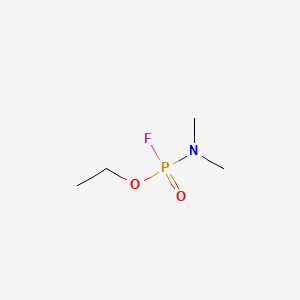
2,8-Dimethyl-5-methylidenenonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyl-5-methylenenonane is an organic compound with the molecular formula C12H24. It is a hydrocarbon that falls under the category of alkenes due to the presence of a double bond in its structure. This compound is primarily used in research settings and has various applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-5-methylenenonane typically involves the use of alkenylation reactions. One common method is the alkylation of a suitable precursor with an alkyl halide under the presence of a strong base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes.
Industrial Production Methods: While specific industrial production methods for 2,8-Dimethyl-5-methylenenonane are not well-documented, the general approach would involve large-scale alkenylation reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 2,8-Dimethyl-5-methylenenonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: The double bond in the compound makes it susceptible to electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are typical reagents.
Major Products:
Oxidation: Depending on the conditions, products can include 2,8-dimethyl-5-nonanone or 2,8-dimethyl-5-nonanoic acid.
Reduction: The major product is 2,8-dimethylnonane.
Substitution: Products can include 2,8-dibromo-5-methylenenonane.
科学的研究の応用
2,8-Dimethyl-5-methylenenonane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkenylation and hydrocarbon reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,8-Dimethyl-5-methylenenonane largely depends on the specific reactions it undergoes. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which further react to form the final products. In reduction reactions, the double bond is hydrogenated to form alkanes.
類似化合物との比較
- 2,8-Dimethyl-5-methylidenenonane
- 2-Isopentyl-5-methyl-1-hexene
Comparison: 2,8-Dimethyl-5-methylenenonane is unique due to its specific structure, which includes a double bond at the 5th position and methyl groups at the 2nd and 8th positions. This structure imparts distinct chemical properties, making it a valuable compound for specific research applications. Similar compounds may have different positions of double bonds or substituents, leading to variations in reactivity and applications.
特性
CAS番号 |
33717-92-9 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
2,8-dimethyl-5-methylidenenonane |
InChI |
InChI=1S/C12H24/c1-10(2)6-8-12(5)9-7-11(3)4/h10-11H,5-9H2,1-4H3 |
InChIキー |
SLPBMZNHLNJPER-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=C)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


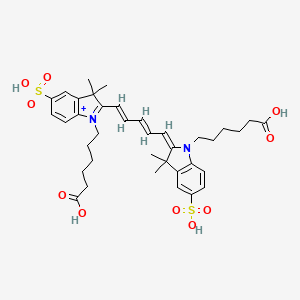
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
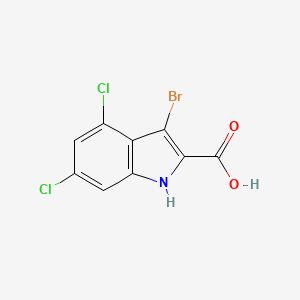
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
